

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl Ethylcarbamate

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Compound of Interest

Compound Name: 4-Nitrophenyl ethylcarbamate

Cat. No.: B042681

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Nitrophenyl ethylcarbamate**, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound for its effective application.

Core Physicochemical Properties

4-Nitrophenyl ethylcarbamate is a crystalline solid, typically appearing as a pale yellow to yellowish-white powder.^[1] Its molecular structure, featuring a carbamate functional group and a 4-nitrophenyl moiety, dictates its chemical behavior and physical characteristics. The presence of the nitro group contributes to its coloration.^[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **4-Nitrophenyl ethylcarbamate**.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[2] [3]
Molecular Weight	210.19 g/mol	[2] [3]
IUPAC Name	(4-nitrophenyl) N-ethylcarbamate	[2]
CAS Number	17576-41-9	[2]
Physical State	Crystalline solid	[1]
Appearance	Pale yellow to yellowish-white	[1]
Melting Point	Data not readily available in cited literature	
Boiling Point	Data not readily available in cited literature	
Solubility	Moderately soluble in organic solvents (e.g., dichloromethane, chloroform, ethyl acetate); limited solubility in water. [1]	
XLogP3	1.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]

Chemical Properties and Reactivity

The chemical characteristics of **4-Nitrophenyl ethylcarbamate** are primarily governed by the carbamate functional group and the electron-withdrawing nature of the 4-nitrophenyl group.

Stability: 4-Nitrophenyl carbamates, including the ethyl derivative, exhibit significant stability in acidic and neutral conditions.[\[1\]](#) This property is crucial for its application as a protecting group

in multi-step syntheses where other functional groups might be manipulated under acidic environments.

Reactivity in Basic Conditions: The compound undergoes hydrolysis in basic environments.^[1] The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing effect of the nitro substituent, which stabilizes the resulting phenolate anion.^[1] The pKa of 4-nitrophenol is approximately 7.15, facilitating deprotection under relatively mild basic conditions.^[1]

Spectroscopic Handle for Reaction Monitoring: The hydrolysis of **4-Nitrophenyl ethylcarbamate** in basic media releases the 4-nitrophenolate ion, which has a distinct yellow color and a characteristic UV-visible absorption maximum at approximately 413 nm.^[1] This feature provides a convenient method for monitoring the progress of deprotection reactions spectrophotometrically.^[1]

Experimental Protocols

General Synthesis of 4-Nitrophenyl ethylcarbamate

A common and effective method for the synthesis of **4-Nitrophenyl ethylcarbamate** involves the reaction of ethylamine with 4-nitrophenyl chloroformate in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Materials:

- Ethylamine
- 4-Nitrophenyl chloroformate
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- Dissolve ethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Add the tertiary amine base to the solution.
- Slowly add a solution of 4-nitrophenyl chloroformate in the same anhydrous solvent to the cooled reaction mixture.
- Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the hydrochloride salt of the base and any unreacted starting materials.
- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **4-Nitrophenyl ethylcarbamate**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are standard methods to confirm the structure of the synthesized **4-Nitrophenyl ethylcarbamate**. The spectra would show characteristic peaks for the ethyl group, the aromatic protons of the nitrophenyl ring, and the carbamate proton.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretch, C=O stretch of the carbamate, and the characteristic peaks for the nitro group.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

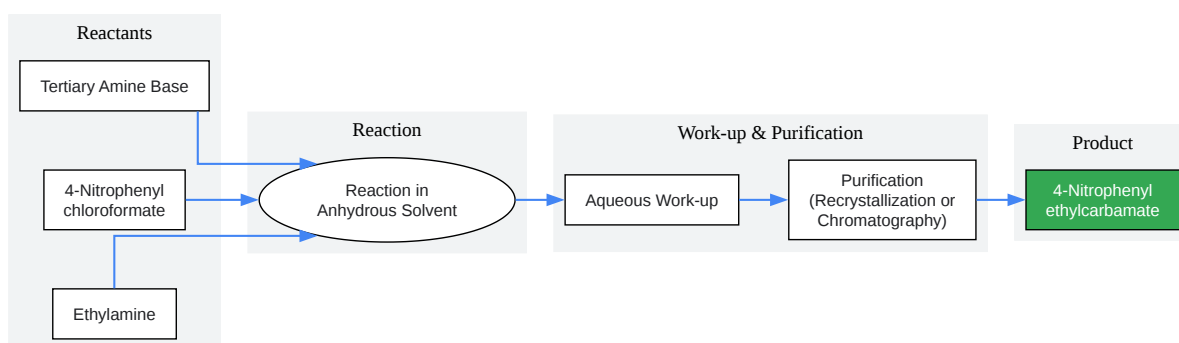
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for monitoring the progress of its synthesis or cleavage reactions.

Applications in Organic Synthesis

The primary application of **4-Nitrophenyl ethylcarbamate** in research and development is as a base-labile protecting group for primary and secondary amines. Its stability in acidic and neutral conditions makes it orthogonal to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group, allowing for selective deprotection in complex molecules.

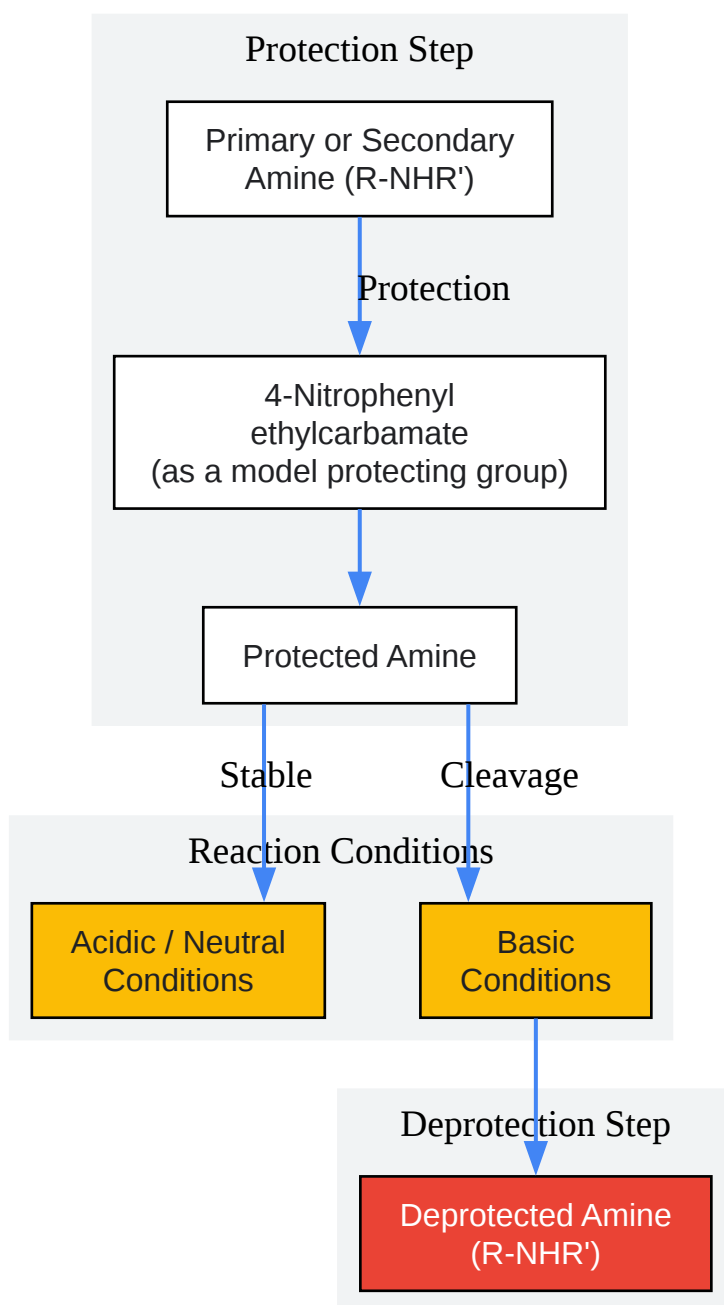
The use of the 4-nitrophenyl group offers the advantage of a colorimetric endpoint for deprotection, which is highly beneficial for reaction monitoring.

Visualizations



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Caption: General workflow for the synthesis of **4-Nitrophenyl ethylcarbamate**.



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Caption: Use of 4-Nitrophenyl carbamates as base-labile amine protecting groups.

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